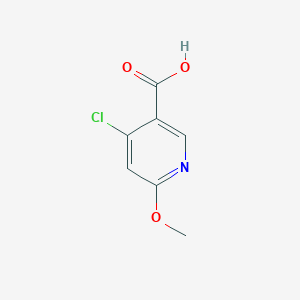

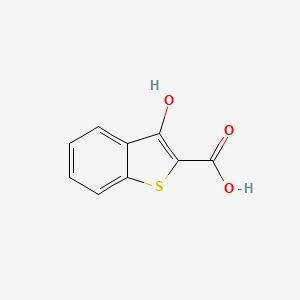

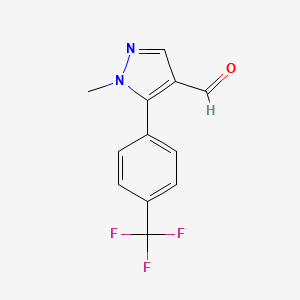

![molecular formula C7H8N2O B1395638 2,3-Dihidroimidazo[1,2-a]piridin-5(1H)-ona CAS No. 1000981-77-0](/img/structure/B1395638.png)

2,3-Dihidroimidazo[1,2-a]piridin-5(1H)-ona

Descripción general

Descripción

Imidazo[1,5-a]pyridine derivatives, including 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one, have attracted growing attention due to their unique chemical structure and versatility . They exhibit interesting optical behaviors and biological properties . This class of aromatic heterocycles has potential in several research areas, from materials science to the pharmaceutical field .

Synthesis Analysis

Two novel preparative methods have been developed for the synthesis of 2,3-Dihydroimidazo[1,2-a]pyrimidine from 2-aminopyrimidine . These methods involve the reaction with 1,2-dibromoethane and also the reaction with ethylene chloro(bromo)hydrin, subsequent treatment of 1-β-hydroxyethyl-2-imino-1,2-dihydropyrimidine with thionyl chloride, and cyclization of the intermediate 1-β-chloroethyl-2-imino-1,2-dihydropyrimidine in the presence of sodium hydroxide .Molecular Structure Analysis

The molecular conformations of the products in the solution and in the crystal form were discussed based on 1 H NMR spectral and X-Ray data .Chemical Reactions Analysis

The compounds were prepared from 2-aminopyridines by acylation with maleic or citraconic anhydrides and followed by Michael addition . Formation of 3-methyl substituted derivatives from citraconic anhydride was found to be regioselective .Aplicaciones Científicas De Investigación

Terapéutica del cáncer

2,3-Dihidroimidazo[1,2-a]piridin-5(1H)-ona: los derivados se han explorado por su potencial en el tratamiento del cáncer. Estos compuestos se pueden diseñar para que funcionen como inhibidores duales, dirigidos a la fosfatidilinositol 3-cinasa (PI3K) y a la desacetilasa de histonas (HDAC). La inhibición de estas vías es crucial, ya que juegan un papel importante en la proliferación celular, la supervivencia, la diferenciación y la migración. Al dirigirse simultáneamente a PI3K y HDAC, estos derivados pueden inducir múltiples modificaciones epigenéticas que afectan a las redes de señalización, que pueden actuar sinérgicamente para el tratamiento del cáncer .

Investigación epigenética

La capacidad del compuesto para influir en la actividad de la HDAC lo posiciona como una herramienta valiosa en la investigación epigenética. Se sabe que los inhibidores de la HDAC inducen cambios epigenéticos al alterar la expresión génica y el fenotipo celular. Esto hace que los derivados de This compound sean útiles para estudiar los mecanismos epigenéticos subyacentes a diversas enfermedades, particularmente el cáncer, y en el desarrollo de terapias epigenéticas .

Materiales luminiscentes

Los derivados de imidazo[1,2-a]piridina, incluyendo This compound, han mostrado promesas en el campo de los materiales luminiscentes. Estos compuestos se pueden utilizar en dispositivos optoelectrónicos, sensores y emisores para microscopía confocal e imagenología. Sus propiedades luminiscentes son valiosas para aplicaciones que requieren la detección y visualización de procesos biológicos y químicos .

Inhibición de la cinasa para el tratamiento de enfermedades

El marco estructural de This compound permite la síntesis de derivados que pueden actuar como inhibidores de las cinasas. Las cinasas son enzimas que juegan un papel fundamental en las vías de señalización dentro de las células. Al inhibir cinasas específicas, estos derivados se pueden utilizar para tratar enfermedades donde las vías de señalización están desreguladas, como en ciertos tipos de cáncer .

Diseño y síntesis de fármacos

Este compuesto sirve como un andamiaje versátil en el diseño y la síntesis de fármacos. Su estructura se puede modificar para crear una variedad de derivados con posibles aplicaciones terapéuticas. La síntesis de estos derivados ayuda a comprender la relación estructura-actividad, que es fundamental en el desarrollo de nuevos fármacos .

Sondas moleculares

Debido a su estructura química única, los derivados de This compound se pueden utilizar como sondas moleculares. Estas sondas pueden unirse a objetivos biológicos específicos, lo que permite a los investigadores estudiar los procesos biológicos a nivel molecular. Esta aplicación es particularmente útil en el desarrollo de herramientas de diagnóstico y en el estudio de la patología de las enfermedades .

Mecanismo De Acción

Target of Action

The primary targets of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . These targets play crucial roles in cellular processes such as cell proliferation, survival, differentiation, and migration .

Mode of Action

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one interacts with its targets by inhibiting their activities . It incorporates HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . This compound shows inhibitory activities against both PI3K and HDAC .

Biochemical Pathways

The compound affects the PI3K signaling pathway, which generates 3′-phosphoinositides that activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . PI3Ks act as intermediate signaling molecules and activate the serine–threonine kinase AKT and other downstream effectors . In addition, HDAC inhibitors like 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one induce multiple epigenetic modifications affecting signaling networks .

Pharmacokinetics

The compound was designed and synthesized to improve drug-like properties .

Result of Action

The compound’s action results in potent antiproliferative activities against certain cancer cells . The representative dual PI3K/HDAC inhibitors showed potent antiproliferative activities against K562 and Hut78 in cellular assays .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of phosphatidylinositol 3-kinase and histone deacetylase, which are key enzymes involved in cellular signaling and epigenetic regulation . The inhibition of these enzymes by 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one leads to alterations in cellular signaling pathways and gene expression, ultimately affecting cellular function and behavior.

Cellular Effects

The effects of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of phosphatidylinositol 3-kinase by 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the inhibition of histone deacetylase by this compound can result in changes in chromatin structure and gene expression, further impacting cellular function.

Molecular Mechanism

The molecular mechanism of action of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of phosphatidylinositol 3-kinase and histone deacetylase, thereby inhibiting their enzymatic activities . The inhibition of these enzymes leads to downstream effects on cellular signaling pathways and gene expression, ultimately affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can also have significant effects on cellular function. Long-term studies have shown that prolonged exposure to 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one can lead to sustained inhibition of phosphatidylinositol 3-kinase and histone deacetylase, resulting in long-term changes in cellular signaling and gene expression .

Dosage Effects in Animal Models

The effects of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit phosphatidylinositol 3-kinase and histone deacetylase, leading to reduced tumor growth and increased apoptosis in cancer models . At high doses, 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can have distinct biological activities . The effects of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one on metabolic flux and metabolite levels are critical for understanding its overall impact on cellular function and behavior.

Transport and Distribution

The transport and distribution of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, and its distribution within tissues is influenced by its binding to plasma proteins . The localization and accumulation of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one within cells and tissues are critical for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one is essential for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . The localization of 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one within the nucleus, for example, is crucial for its inhibition of histone deacetylase and subsequent effects on gene expression.

Propiedades

IUPAC Name |

2,3-dihydro-1H-imidazo[1,2-a]pyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-7-3-1-2-6-8-4-5-9(6)7/h1-3,8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGUSLUFJIJLMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717043 | |

| Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000981-77-0 | |

| Record name | 2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: This research focuses on synthesizing a series of novel 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives and evaluating their insecticidal activity. The study aims to identify promising candidates within this chemical class that could potentially lead to the development of new insecticides.

A: While the abstract doesn't provide specific details on the identified structure-activity relationships, it highlights that the synthesized 2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one derivatives exhibited varying degrees of insecticidal bioactivity []. This suggests that specific structural modifications within this chemical class can influence their effectiveness as insecticides. Further investigation into the specific structural features contributing to enhanced insecticidal activity would be valuable.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

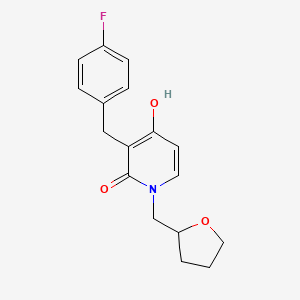

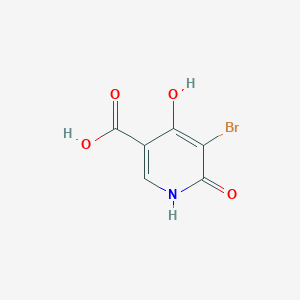

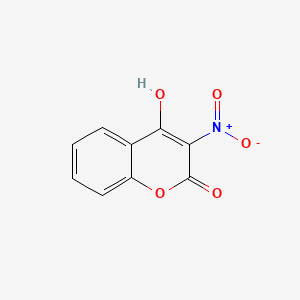

![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1395558.png)

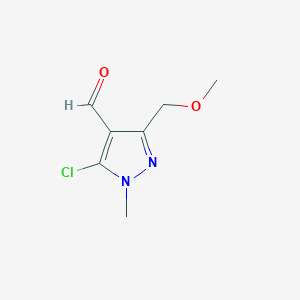

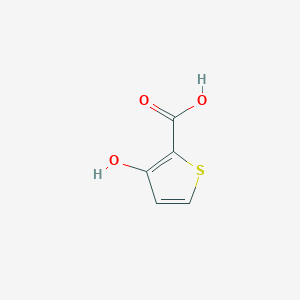

![Ethyl 1-benzyl-6-bromo-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxylate](/img/structure/B1395566.png)

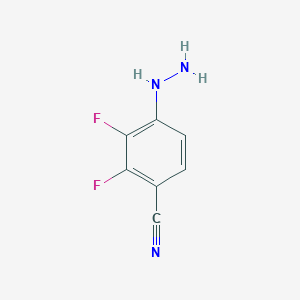

![Methanamine, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B1395568.png)